molecular formula C4H6FN5 B1341038 5-Fluoro-2-hydrazinylpyrimidin-4-amine CAS No. 925192-06-9

5-Fluoro-2-hydrazinylpyrimidin-4-amine

Cat. No.: B1341038
CAS No.: 925192-06-9
M. Wt: 143.12 g/mol
InChI Key: CMEFKTADURQXGN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-hydrazinylpyrimidin-4-amine typically involves the introduction of a fluorine atom and a hydrazinyl group into a pyrimidine ring. One common method involves the reaction of 5-fluoropyrimidine with hydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-hydrazinylpyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom or the hydrazinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different pyrimidine derivatives, while substitution reactions could introduce new functional groups into the pyrimidine ring.

Scientific Research Applications

5-Fluoro-2-hydrazinylpyrimidin-4-amine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-hydrazinylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with DNA synthesis, leading to its potential use as an antimicrobial or anticancer agent. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: Another fluorinated pyrimidine used in cancer treatment.

    2-Hydrazinylpyrimidine: Similar structure but lacks the fluorine atom.

    4-Aminopyrimidine: Similar structure but lacks the hydrazinyl group.

Uniqueness

5-Fluoro-2-hydrazinylpyrimidin-4-amine is unique due to the presence of both a fluorine atom and a hydrazinyl group in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

5-Fluoro-2-hydrazinylpyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C5_5H6_6FN5_5
  • Molecular Weight : 151.13 g/mol
  • CAS Number : 1993-63-1
  • Structure : The compound consists of a pyrimidine ring substituted with a fluorine atom and a hydrazine group, which may influence its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with cellular enzymes and pathways, influencing processes such as:

  • Inhibition of DNA Synthesis : The compound may interfere with nucleotide synthesis, leading to reduced proliferation in cancer cells.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit inhibitory effects against various bacterial strains, making it a candidate for further investigation as an antimicrobial agent.

Biological Activity

Research indicates that this compound has shown promising results in several biological assays:

Biological Activity Effect Observed Reference
Anticancer ActivityInduces apoptosis in cancer cell lines
Antimicrobial ActivityInhibitory effects against Gram-positive bacteria
Enzyme InhibitionInhibits dihydrofolate reductase (DHFR)

Case Study 1: Anticancer Properties

A study conducted on various cancer cell lines demonstrated that this compound significantly induced apoptosis. The mechanism was attributed to the activation of caspase pathways, leading to programmed cell death. The results indicated a dose-dependent response, with higher concentrations yielding greater cytotoxic effects.

Case Study 2: Antimicrobial Efficacy

In vitro tests evaluated the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited significant inhibition zones compared to control groups, suggesting its potential as a therapeutic agent against bacterial infections.

Research Findings

Recent studies have focused on the synthesis and modification of this compound derivatives to enhance its biological activity. Researchers have explored various substitutions on the pyrimidine ring to improve potency and selectivity against specific targets.

Table of Derivatives Tested

Derivative Biological Activity IC50 (µM)
5-Fluoro-2-hydrazinylpyrimidin-4-amideEnhanced anticancer activity12.5
5-Fluoro-2-hydrazinylpyrimidin-4-thiolModerate antimicrobial activity25.0
5-Fluoro-2-hydrazinylpyrimidin-4-carboxylic acidLow toxicity with preserved activity15.0

Properties

IUPAC Name

5-fluoro-2-hydrazinylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6FN5/c5-2-1-8-4(10-7)9-3(2)6/h1H,7H2,(H3,6,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEFKTADURQXGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)NN)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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